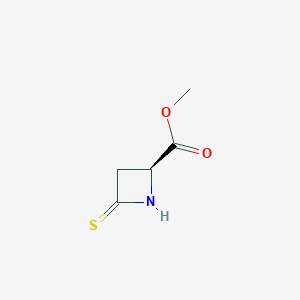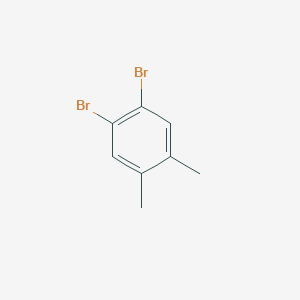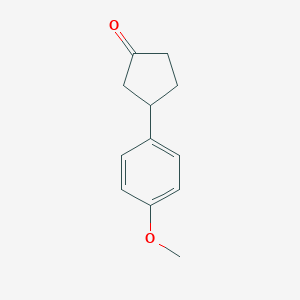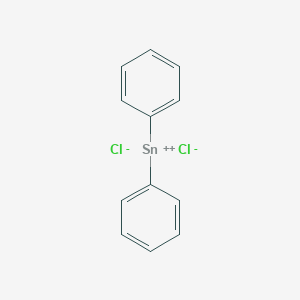
Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate, also known as MSAC, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. MSAC is a sulfur-containing azetidine derivative that has been found to exhibit interesting biological properties.
Mecanismo De Acción
The mechanism of action of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate is not fully understood. However, it has been suggested that Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate may exert its biological effects by modulating various signaling pathways in cells. For instance, Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has also been shown to induce the activation of caspases, which are enzymes that play a key role in apoptosis.
Efectos Bioquímicos Y Fisiológicos
Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been found to exhibit various biochemical and physiological effects. For instance, Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that play a key role in the production of inflammatory mediators. Additionally, Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been reported to induce apoptosis in cancer cells by activating caspases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been found to exhibit interesting biological properties that make it a promising candidate for various scientific research applications. However, one limitation is that the mechanism of action of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate is not fully understood. Additionally, the effects of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate on different cell types and tissues have not been fully characterized.
Direcciones Futuras
There are several future directions for the scientific research on Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate. One direction is to further investigate the mechanism of action of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate. This could involve studying the effects of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate on different signaling pathways in cells. Another direction is to investigate the effects of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate on different cell types and tissues. This could involve studying the effects of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate on different cancer cell lines and animal models. Additionally, future research could focus on developing Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate derivatives with improved biological properties.
Métodos De Síntesis
The synthesis of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate involves the reaction of 2-oxo-2-(methylthio)ethyl acetate with L-cysteine methyl ester hydrochloride in the presence of triethylamine. The reaction yields Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate as a white solid with a melting point of 80-82°C. The purity of Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Aplicaciones Científicas De Investigación
Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been found to exhibit interesting biological properties that make it a promising candidate for various scientific research applications. For instance, Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been shown to possess anti-inflammatory and analgesic activities. It has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate has been reported to have antifungal and antibacterial activities.
Propiedades
Número CAS |
125142-02-1 |
|---|---|
Nombre del producto |
Methyl (2S)-4-sulfanylideneazetidine-2-carboxylate |
Fórmula molecular |
C5H7NO2S |
Peso molecular |
145.18 g/mol |
Nombre IUPAC |
methyl (2S)-4-sulfanylideneazetidine-2-carboxylate |
InChI |
InChI=1S/C5H7NO2S/c1-8-5(7)3-2-4(9)6-3/h3H,2H2,1H3,(H,6,9)/t3-/m0/s1 |
Clave InChI |
DSPFZVFCMMFCQY-VKHMYHEASA-N |
SMILES isomérico |
COC(=O)[C@@H]1CC(=S)N1 |
SMILES |
COC(=O)C1CC(=S)N1 |
SMILES canónico |
COC(=O)C1CC(=S)N1 |
Sinónimos |
2-Azetidinecarboxylicacid,4-thioxo-,methylester,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)




![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)
